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molecular formula C10H8BrN B056158 1-(4-Bromophenyl)Cyclopropanecarbonitrile CAS No. 124276-67-1

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Cat. No. B056158
M. Wt: 222.08 g/mol
InChI Key: BWPZBXQENXGRQV-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

To a solution of KOH (6.06 g, 0.11 mol) in 10 mL of H2O was added 40 mL of ethylene glycol and 1-(4-bromophenyl)-cyclopropanecarbonitrile (Intermediate 113, 10.0 g, 0.45 mol). This solution was heated to 135-140° C. for 4 h, cooled to room temperature, and then poured into a mixture of 100 mL ice and 10% aqueous HCl. The resulting mixture was allowed to stand overnight at 5° C., the solid was collected by filtration and washed with H2O. The colorless solid was dried under reduced pressure to give 10.6 g (97%) of the title compound.
Name
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].C(O)C[OH:5].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:17]#N)[CH2:16][CH2:15]2)=[CH:10][CH:9]=1.Cl>O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:17]([OH:5])=[O:1])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
137.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The colorless solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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